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Compound Name: (E)-Aktiv

Cat. No.: B10824929 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The combination of targeted therapy and conventional chemotherapy is a

promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Dasatinib is a

potent oral multi-targeted tyrosine kinase inhibitor that primarily targets BCR-ABL and Src

family kinases (SFKs).[1] SFKs are often overexpressed and activated in various solid tumors,

playing a crucial role in cell proliferation, survival, migration, and angiogenesis.[2] Cisplatin is a

cornerstone of chemotherapy for numerous cancers, inducing cell death primarily by creating

DNA adducts, which triggers the DNA damage response and apoptosis. However, its efficacy is

often limited by intrinsic or acquired resistance.

Preclinical studies have demonstrated that inhibiting Src kinase activity with Dasatinib can

sensitize cancer cells to Cisplatin, leading to synergistic anti-tumor effects.[3][4] The rationale

for this combination lies in targeting parallel or downstream survival pathways that are activated

in response to Cisplatin-induced DNA damage. By blocking these escape routes with

Dasatinib, the apoptotic threshold is lowered, and the efficacy of Cisplatin is enhanced. This

synergistic interaction has been observed in various cancer types, including gastric, ovarian,

and non-small cell lung cancer.[3][5][6]

Mechanism of Synergy: The synergistic effect of Dasatinib and Cisplatin stems from the dual

targeting of distinct but interconnected cellular pathways.

Inhibition of Survival Signaling: Cisplatin-induced DNA damage can activate pro-survival

signaling pathways, often mediated by receptor tyrosine kinases and non-receptor kinases
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like Src.[4] Src activation can promote resistance to chemotherapy by engaging pathways

such as PI3K/Akt/mTOR and Ras/Raf.[2][7] Dasatinib directly inhibits Src, thereby blocking

these downstream survival signals.[8] This inhibition prevents the cell from overriding the

Cisplatin-induced apoptotic signal. Studies have shown that Dasatinib treatment leads to

decreased phosphorylation of Akt and mTOR, key components of the PI3K survival pathway.

[2][3]

Enhancement of Apoptosis: By suppressing Src-mediated survival pathways, Dasatinib

lowers the threshold for apoptosis induction.[8] Cisplatin-induced DNA damage activates

p53, a tumor suppressor that promotes cell cycle arrest and apoptosis.[3] The concurrent

inhibition of the PI3K/Akt pathway by Dasatinib complements this action, leading to a more

robust apoptotic response.[3] This is often characterized by increased expression of pro-

apoptotic proteins and enhanced cleavage of caspase-3 and PARP.[9]

Quantitative Data Summary
The following tables summarize representative data from in vitro studies, quantifying the effects

of Dasatinib and Cisplatin as single agents and in combination.

Table 1: Single-Agent Half-Maximal Inhibitory Concentrations (IC50) IC50 values represent the

drug concentration required to inhibit the growth of 50% of the cell population. Lower values

indicate higher potency.
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Cell Line Cancer Type Dasatinib IC50 Cisplatin IC50 Reference

MDA-MB-231
Triple-Negative

Breast Cancer
~40 nM - [10]

OVCAR3 Ovarian Cancer 34 nM - [11]

A2780 Ovarian Cancer 4100 nM - [11]

IGROV1 Ovarian Cancer 70 nM - [11]

T24 Bladder Cancer
Data not

provided
- [2]

T24R2

(Cisplatin-

Resistant)

Bladder Cancer
Data not

provided
- [2]

Table 2: Combination Index (CI) Values for Dasatinib + Cisplatin The Combination Index (CI) is

calculated using the Chou-Talalay method to quantify drug interactions. CI < 1 indicates

synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]

Cell Line
Cancer
Type

Combinatio
n

CI Value
Interpretati
on

Reference

OVCAR3
Ovarian

Cancer

Dasatinib +

Carboplatin
Synergistic Synergy [11]

A2780
Ovarian

Cancer

Dasatinib +

Carboplatin
Synergistic Synergy [11]

IGROV1
Ovarian

Cancer

Dasatinib +

Carboplatin*
0.752 Synergy [11]

Gastric

Cancer Cells

Gastric

Cancer

Dasatinib +

Cisplatin

Markedly

Synergized
Synergy [3]

Triple-

Negative

Breast

Cancer Cells

Breast

Cancer

Dasatinib +

Cisplatin +

Cetuximab

Synergistic Synergy [13]
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*Note: Carboplatin is a platinum-based chemotherapeutic agent similar to Cisplatin.

Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the IC50 values of single agents and to assess the

synergistic effect of the combination therapy on cell proliferation.[2][14]

Materials:

Cancer cell lines of interest

96-well cell culture plates

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

Dasatinib (stock solution in DMSO)

Cisplatin (stock solution in saline or DMF)

Cell Counting Kit-8 (CCK-8) or MTT reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Drug Preparation: Prepare serial dilutions of Dasatinib and Cisplatin in culture medium. For

combination studies, a fixed-ratio design is often used (e.g., based on the ratio of their

individual IC50 values).

Treatment:

Single-Agent IC50: Remove the medium and add 100 µL of medium containing various

concentrations of either Dasatinib or Cisplatin to the wells. Include untreated (medium

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11543652/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_4_Chloro_Dasatinib_Combination_Therapy_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


only) and vehicle (DMSO) controls.

Combination Study: Add 100 µL of medium containing Dasatinib, Cisplatin, or the

combination at various concentrations.

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

Viability Measurement (CCK-8):

Add 10 µL of CCK-8 solution to each well.[2]

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.[2]

Data Analysis:

Calculate cell viability as a percentage relative to the untreated control.

Plot dose-response curves and determine IC50 values using non-linear regression

analysis (e.g., log(inhibitor) vs. response).

For combination data, use software like CompuSyn to calculate the Combination Index

(CI).[14]

Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after

drug treatment.[8][14]

Materials:

6-well cell culture plates

Treated and untreated cells

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

Propidium Iodide (PI)
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1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells

with Dasatinib, Cisplatin, and the combination at predetermined concentrations (e.g., their

respective IC50 values) for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at

300 x g for 5 minutes and discard the supernatant.

Washing: Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry

within one hour.

Healthy cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Caption: Proposed synergistic mechanism of Dasatinib and Cisplatin.
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Caption: In vitro workflow for evaluating Dasatinib-Cisplatin synergy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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